Cas no 1569299-65-5 (benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate)

benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 1569299-65-5
- benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate
- EN300-28296416
- benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate
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- Inchi: 1S/C15H14BrNO3/c16-13-6-7-14(12(8-13)9-18)17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)
- InChI Key: IXKPCAHUJXBOKL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(CO)C=1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 335.01571g/mol
- Monoisotopic Mass: 335.01571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 58.6Ų
benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296416-1.0g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28296416-5.0g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28296416-0.5g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28296416-0.25g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28296416-10g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28296416-0.05g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28296416-10.0g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28296416-0.1g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28296416-2.5g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28296416-1g |
benzyl N-[4-bromo-2-(hydroxymethyl)phenyl]carbamate |
1569299-65-5 | 1g |
$1214.0 | 2023-09-07 |
benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Ping Tong Food Funct., 2020,11, 628-639
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate
Benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate: A Comprehensive Overview
Benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate, with the CAS number 1569299-65-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate functional group, and a brominated aromatic ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and analytical chemistry.
Recent studies have highlighted the importance of benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate in the development of novel therapeutic agents. The bromine atom in the aromatic ring contributes to the molecule's electronic properties, making it an attractive candidate for use in medicinal chemistry. Researchers have explored its role as a potential precursor for bioactive compounds, particularly in the synthesis of inhibitors for various enzymes and receptors.
The hydroxymethyl group attached to the aromatic ring adds another layer of complexity to this compound's reactivity. This group can participate in hydrogen bonding, which is crucial for molecular recognition and binding affinity. In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated that benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate can serve as a scaffold for constructing molecules with high selectivity towards certain biological targets.
In addition to its pharmacological applications, benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its investigation as a potential ligand in coordination chemistry. This property could be exploited in the development of new catalysts or sensors for environmental monitoring.
The synthesis of benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate involves a multi-step process that requires precise control over reaction conditions. Researchers have optimized various synthetic routes to improve yield and purity. For instance, a study reported in Organic Process Research & Development described a novel method for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction time while maintaining product quality.
From an analytical standpoint, benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate has been used as a reference standard in chromatographic methods for identifying similar compounds. Its distinct UV absorption properties make it an ideal candidate for use in HPLC and LC-MS analyses.
In conclusion, benzyl N-4-bromo-2-(hydroxymethyl)phenylcarbamate (CAS 1569299-65-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and analytical chemistry. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge.
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